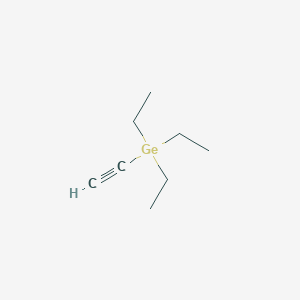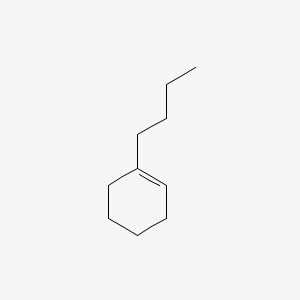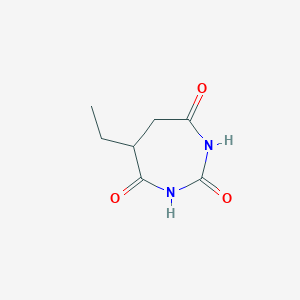![molecular formula C20H22O3 B14737521 [1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid CAS No. 6316-00-3](/img/structure/B14737521.png)
[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy and methyl group attached to a phenyl ring, fused with a tetrahydronaphthalene moiety, and an acetic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors One common route includes the alkylation of 2-methoxy-5-methylphenyl with a suitable alkylating agent, followed by cyclization to form the tetrahydronaphthalene ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for specific diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which [1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
- [1-(2-Methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid
- [1-(2-Methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid
Uniqueness
The presence of both methoxy and methyl groups in [1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid distinguishes it from similar compounds, potentially leading to unique chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
特性
CAS番号 |
6316-00-3 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C20H22O3/c1-13-7-10-18(23-2)17(11-13)20-15(12-19(21)22)9-8-14-5-3-4-6-16(14)20/h3-7,10-11,15,20H,8-9,12H2,1-2H3,(H,21,22) |
InChIキー |
OKPQFPUPPSITCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C2C(CCC3=CC=CC=C23)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


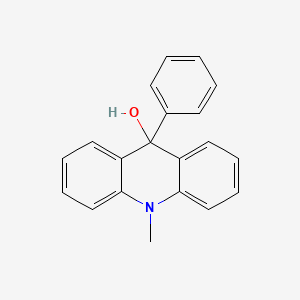
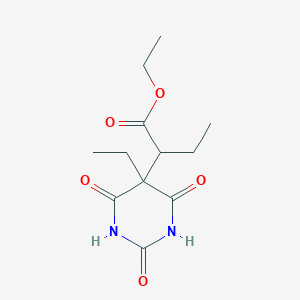
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
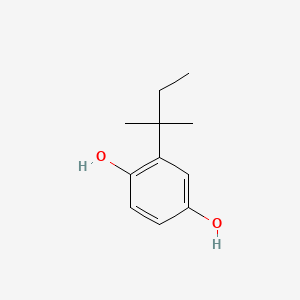
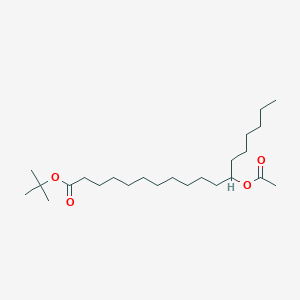
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
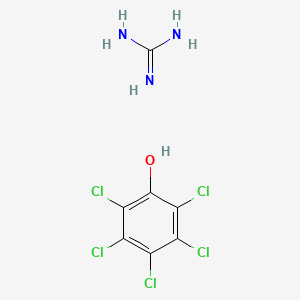

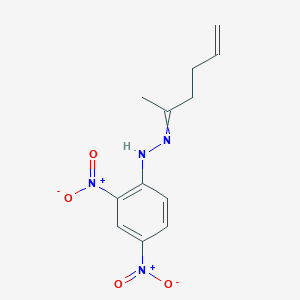
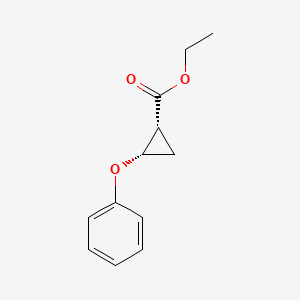
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
